molecular formula C28H50O13S B8104386 m-PEG11-Tos

m-PEG11-Tos

Número de catálogo: B8104386
Peso molecular: 626.8 g/mol
Clave InChI: PMVRKGLJXOGXGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG11-Tos: is a polyethylene glycol derivative containing a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a good leaving group for nucleophilic substitution reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: m-PEG11-Tos is synthesized by reacting polyethylene glycol monomethyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Aplicaciones Científicas De Investigación

PROTAC Linker in Protein Degradation

m-PEG11-Tos is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that connect an E3 ubiquitin ligase to a target protein, facilitating its degradation via the ubiquitin-proteasome pathway. This approach allows for selective protein degradation, offering a novel therapeutic strategy for diseases like cancer and neurodegenerative disorders .

Application Description Advantages
PROTAC SynthesisUsed as a linker to connect E3 ligase and target proteinSelective protein degradation, potential therapeutic applications

Drug Delivery Systems

In drug delivery, This compound can be used to enhance the pharmacokinetics of therapeutic agents. By conjugating drugs with PEG derivatives, their solubility and stability are improved, reducing immunogenicity and increasing their circulation time in the body. This makes This compound a valuable tool in developing targeted and efficient drug delivery systems .

Application Description Advantages
Drug DeliveryEnhances solubility and stability of drugs, reducing immunogenicityImproved pharmacokinetics, targeted delivery

Bioconjugation and Protein Engineering

The tosylate group in This compound facilitates the formation of covalent bonds with nucleophiles such as amines or thiols, making it suitable for bioconjugation applications. This property is exploited in protein engineering to attach PEG chains to proteins or peptides, thereby improving their solubility and stability .

Application Description Advantages
BioconjugationAttaches PEG chains to proteins or peptidesEnhanced solubility and stability

Case Studies

  • Targeted Cancer Therapy : In a study on antibody-drug conjugates (ADCs), PEG derivatives like This compound were used to link cytotoxic drugs to antibodies targeting cancer cells. This approach resulted in highly selective and potent cancer therapies .
  • PROTAC-Based Therapies : Researchers have used This compound as a linker in PROTACs to degrade specific proteins involved in cancer progression. This strategy has shown promise in preclinical trials, offering a new avenue for cancer treatment .

Mecanismo De Acción

m-PEG11-Tos exerts its effects primarily through nucleophilic substitution reactions. The tosyl group acts as a leaving group, allowing nucleophiles to attach to the polyethylene glycol backbone. This modification can alter the solubility, stability, and reactivity of the resulting compounds .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

Actividad Biológica

m-PEG11-Tos (methoxy polyethylene glycol 11-tosylate) is a compound that has garnered attention in various fields of biomedical research due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Overview of this compound

This compound is a PEG-based linker that is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeric molecules are designed to induce targeted degradation of specific proteins within cells, offering a promising strategy for therapeutic interventions in various diseases, particularly cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to facilitate the conjugation of drugs to target proteins, enhancing their efficacy and selectivity. The tosyl group in this compound acts as an electrophile, allowing for nucleophilic attack by amino groups on target proteins. This reaction forms stable linkages that can effectively transport therapeutic agents to specific cellular locations.

Key Mechanisms Include:

  • Targeted Protein Degradation : By linking to E3 ligases, this compound enables the selective degradation of oncoproteins, thereby reducing tumor growth.
  • Improved Solubility and Stability : The PEG moiety enhances the solubility and stability of conjugated drugs in biological fluids, which is crucial for effective delivery.
  • Controlled Release : The chemical structure allows for controlled release profiles, which can be tailored to meet the pharmacokinetic requirements of different therapeutic agents.

Applications in Drug Delivery

This compound has been explored in various applications related to drug delivery systems:

  • Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing systemic toxicity.
  • Nanoparticle Formulations : this compound is utilized in formulating nanoparticles that can encapsulate drugs and release them in a controlled manner upon reaching the target site.
  • Gene Therapy Vectors : Its properties are leveraged in developing vectors for gene therapy, enhancing the delivery efficiency of nucleic acids into target cells.

Table 1: Summary of Biological Activities and Applications

Activity/Application Description References
Targeted Protein DegradationInduces degradation of specific proteins via PROTAC technology.
Antibody-Drug Conjugates (ADCs)Enhances selectivity and efficacy of ADCs for cancer treatment.
Controlled Drug ReleaseAllows for tailored release profiles for various therapeutic agents.
Gene TherapyImproves delivery efficiency of nucleic acids into target cells.

Case Study: PROTAC Development Using this compound

A notable study demonstrated the effectiveness of this compound in developing a PROTAC targeting the androgen receptor (AR), which plays a critical role in prostate cancer progression. The study reported:

  • Enhanced Efficacy : The PROTAC linked with this compound showed significantly improved degradation rates of AR compared to traditional inhibitors.
  • In Vivo Studies : Animal models indicated reduced tumor sizes and improved survival rates when treated with the PROTAC formulation.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O13S/c1-27-3-5-28(6-4-27)42(29,30)41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35-14-13-34-12-11-33-10-9-32-8-7-31-2/h3-6H,7-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRKGLJXOGXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.